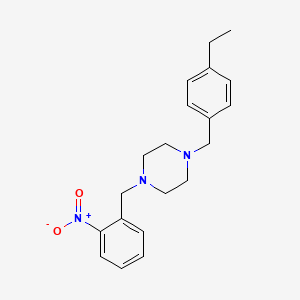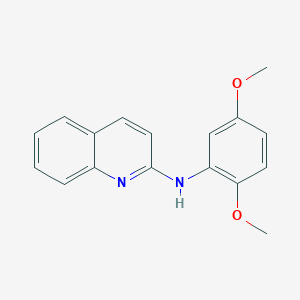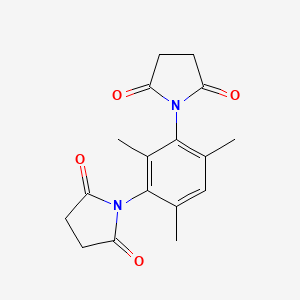
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene, also known as EFPTB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
作用機序
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene works by reacting with ROS to produce a fluorescent signal, allowing for their detection in biological systems. The mechanism of action involves the oxidation of the ethoxy group on this compound by ROS, resulting in the formation of a highly fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making this compound a highly selective probe for ROS detection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular functions, making it a safe and effective tool for studying ROS in biological systems. Its ability to selectively detect ROS has also allowed for the identification of new signaling pathways and potential therapeutic targets for ROS-related diseases.
実験室実験の利点と制限
One of the major advantages of 1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene is its high selectivity for ROS detection, allowing for the accurate measurement of ROS levels in biological systems. It is also easy to use and has minimal toxicity, making it a safe and effective tool for research. However, this compound has limitations in terms of its sensitivity and specificity, and further research is needed to optimize its performance in various biological systems.
将来の方向性
Further research is needed to optimize the performance of 1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene in various biological systems and to develop new applications for its use. Possible future directions for research include the development of new fluorescent probes for the detection of other reactive species, the identification of new signaling pathways related to ROS, and the development of new therapeutic targets for ROS-related diseases. Additionally, research is needed to better understand the potential limitations and challenges associated with the use of this compound in various biological systems.
合成法
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene can be synthesized through a multi-step process involving the reaction of 2-ethoxyphenol with 2,3,5,6-tetrafluorobenzyl bromide, followed by the reaction of the resulting product with propenyl magnesium bromide. The final product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene has shown potential in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are important signaling molecules that play a role in various physiological processes, but excessive ROS production can lead to cellular damage and disease. This compound has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying ROS-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4O2/c1-3-7-10-13(18)15(20)17(16(21)14(10)19)23-12-9-6-5-8-11(12)22-4-2/h3,5-9H,4H2,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNYEJHXMQYUNL-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)C=CC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)/C=C/C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)

![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)


![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)


![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
